5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
CAS No.: 934178-97-9
Cat. No.: VC2724277
Molecular Formula: C19H22BN3O4S
Molecular Weight: 399.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934178-97-9 |
|---|---|
| Molecular Formula | C19H22BN3O4S |
| Molecular Weight | 399.3 g/mol |
| IUPAC Name | 7-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C19H22BN3O4S/c1-13-6-8-14(9-7-13)28(24,25)23-11-16(15-10-21-12-22-17(15)23)20-26-18(2,3)19(4,5)27-20/h6-12H,1-5H3 |
| Standard InChI Key | ZYPOBLQBYBAHND-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=NC=C23)S(=O)(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=NC=C23)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Structural Characteristics
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine consists of several key structural components that define its chemical behavior:
Core Structure
The molecule features a pyrrolopyrimidine core, which is a bicyclic heterocyclic system formed by the fusion of pyrrole and pyrimidine rings. This scaffold is prevalent in many biologically active compounds and is often explored in medicinal chemistry for its versatile binding properties.
Functional Groups
The compound contains two primary functional moieties:
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Dioxaborolane Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit (pinacol boronate ester) attached at the 5-position provides a reactive site for various chemical transformations, particularly cross-coupling reactions.
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Tosyl Protection: The 7-position of the pyrrolopyrimidine is protected with a tosyl (p-toluenesulfonyl) group, which serves as a protecting group for the nitrogen atom and can influence the compound's reactivity in certain chemical reactions .
Physical and Chemical Properties
The physical and chemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine are summarized in Table 1:
Table 1: Physical and Chemical Properties
Reactivity
The compound exhibits specific reactivity patterns primarily due to the boronate ester functionality:
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Cross-Coupling Reactions: The boronate ester serves as an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions, allowing for carbon-carbon bond formation with various halides and pseudohalides .
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Oxidation Sensitivity: The boron center can undergo oxidation reactions, particularly with peroxides or under basic conditions, leading to the formation of boronic acids.
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Hydrolysis: Under appropriate conditions, the tosyl group can be removed to reveal the unprotected pyrrolopyrimidine nitrogen.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine:
Palladium-Catalyzed Borylation
The most common synthetic approach involves palladium-catalyzed borylation of a halogenated precursor, as detailed in the literature:
A mixture of 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-halide (typically bromide or iodide), bis(pinacolato)diboron, a palladium catalyst such as PdCl₂(dppf), and a base (commonly potassium acetate) is heated in a suitable solvent like 1,2-dimethoxyethane (DME) .
The reaction scheme described in the literature reports:
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Mixing the halogenated precursor (140 mg, 0.40 mmol) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer (121 mg, 0.477 mmol)
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Using PdCl₂(dppf) (16 mg, 0.02 mmol) as catalyst and potassium acetate (117 mg, 1.19 mmol) as base
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Heating in DME via microwave irradiation at 150°C for 10 minutes
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Purification through silica gel chromatography (30% EtOAc/70% hexanes)
Synthesis Steps Overview
The complete synthesis typically involves:
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Formation of the pyrrolopyrimidine core through cyclization reactions
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Protection of the nitrogen at the 7-position using tosyl chloride
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Halogenation at the 5-position (typically bromination or iodination)
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Palladium-catalyzed borylation to introduce the pinacol boronate ester
Applications in Research and Development
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine has found numerous applications in both synthetic chemistry and medicinal research:
Synthetic Building Block
The compound serves as a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic compounds. Its utility stems from the following features:
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Cross-Coupling Partner: The boronate ester functionality enables Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides, allowing for the construction of elaborate molecular frameworks.
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Scaffold Diversification: The pyrrolopyrimidine core can be further modified after cross-coupling to access a diverse array of derivatives with potential biological activities.
Medicinal Chemistry Applications
The pyrrolopyrimidine framework has attracted significant attention in medicinal chemistry due to its presence in numerous biologically active compounds:
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Kinase Inhibition: Similar pyrrolopyrimidine derivatives have shown potential as inhibitors of various kinases involved in cancer-related signaling pathways.
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Antiviral Research: Compounds with related structural features have been investigated for their antiviral properties.
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Enzyme Modulation: The scaffold has been explored for its ability to interact with various enzymes and receptors of therapeutic interest.
Biological Activity
While specific biological activity data for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine itself is limited, research on related pyrrolopyrimidine derivatives has revealed several potential therapeutic applications:
Structure-Activity Relationships
Research on similar compounds has established certain structure-activity relationships:
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The pyrrolopyrimidine core is often essential for target recognition
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Substituents at the 5-position (where the boronate ester is attached in this compound) can significantly influence binding affinity and selectivity
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The nature of the protecting group at the 7-position (tosyl in this case) can affect both pharmacokinetic properties and target engagement
Comparison with Similar Compounds
Several structurally related compounds have been reported in the literature, providing insights into the relationship between structural variations and properties:
Table 2: Comparison with Related Compounds
Structural Variations and Effects
The comparison reveals how subtle structural changes can influence properties and applications:
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Core Heterocycle Variation: Changing from pyrrolo[2,3-d]pyrimidine to pyrrolo[2,3-b]pyridine alters electronic properties and potential binding interactions.
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Protecting Group Influence: The presence or absence of the tosyl group affects solubility, reactivity, and potential biological interactions.
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Borylation Position: The position of the boronate ester (4 vs. 5 vs. 3) impacts the reactivity pattern and synthetic utility .
Research Trends and Future Perspectives
Current research involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine and related compounds focuses on several key areas:
Synthetic Methodology Development
Researchers continue to explore improved methods for the synthesis of these compounds, including:
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More efficient borylation conditions
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Green chemistry approaches with reduced environmental impact
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Flow chemistry techniques for scalable production
Medicinal Chemistry Applications
The compound's utility in drug discovery efforts remains an active area of investigation:
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Development of novel kinase inhibitors based on the pyrrolopyrimidine scaffold
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Exploration of structure-activity relationships to optimize target selectivity
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Application in fragment-based drug discovery approaches
Materials Science Applications
Emerging research has begun to explore potential applications in materials science:
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Development of organic semiconductors
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Incorporation into luminescent materials
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Utilization in sensors and detector systems
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